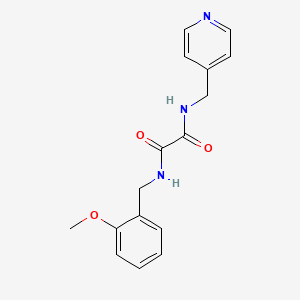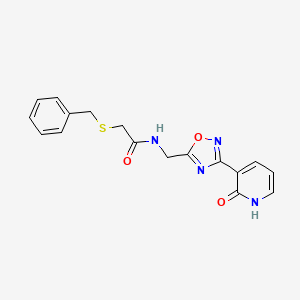![molecular formula C14H11Cl2NO2 B2639449 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime CAS No. 338978-41-9](/img/structure/B2639449.png)
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime” is a chemical compound with the molecular formula C14H10Cl2O2 . It’s a solid substance and its IUPAC name is 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone .
Molecular Structure Analysis
The molecular structure of this compound includes two phenyl rings substituted with chlorine and connected by an ether bond . The dihedral angle between these rings is 79.1°, which is due to the rotation and bending of the ether bond .Physical And Chemical Properties Analysis
This compound has a molecular weight of 281.14 . It has a boiling point of 369.2°C at 760 mmHg and a melting point of 54-56°C . It’s recommended to be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Synthesis of Thiadiazoles : The compound is used in the synthesis of 3-aryl-4-halogeno-1,2,5-thiadiazoles, which are produced by reacting 1-aryl-2,2-dihalogenoethanone oximes with tetrasulfur tetranitride. These thiadiazoles have potential applications in various fields including pharmaceuticals and agrochemicals (Yoon, Cho, & Kim, 1998).
Ligands in Suzuki–Miyaura Coupling : Derivatives of the compound, such as O-aryloxime ether analogues, are used as efficient ligands in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions. This is particularly useful in organic synthesis, especially in aqueous environments (Mondal & Bora, 2014).
Pharmaceutical Research
Development of Anti-inflammatory Agents : A series of derivatives including 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one have been synthesized starting from a similar compound structure. These derivatives exhibit anti-inflammatory properties, which are evaluated for potential pharmaceutical applications (Rehman, Saini, & Kumar, 2022).
Antimicrobial Applications : Various derivatives synthesized from similar compounds have shown significant antimicrobial activities. This underscores their potential use in developing new antimicrobial agents (Wanjari, 2020).
Agrochemical Research
- Fungicidal Activity : Compounds synthesized from 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, closely related to the compound , have demonstrated fungicidal activities. This points to their potential use in agriculture for protecting crops against fungal infections (Kuzenkov & Zakharychev, 2009).
Safety and Hazards
This compound is classified as a warning under the GHS07 standard . It’s hazardous statements include H302-H315-H319-H332-H335, indicating that it’s harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . It’s recommended to avoid dust formation and ensure adequate ventilation when handling this compound .
Mécanisme D'action
Target of Action
Similar compounds have been known to target plant pathogenic fungi .
Biochemical Pathways
It is known that similar compounds can inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes .
Result of Action
Similar compounds have been known to exhibit fungicidal properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime. For instance, similar compounds have been found to have low soil mobility due to strong adsorption to soil particles .
Propriétés
IUPAC Name |
(NE)-N-[1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-9(17-18)13-7-6-12(8-14(13)16)19-11-4-2-10(15)3-5-11/h2-8,18H,1H3/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTIMYCZNWEZAW-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2639371.png)
![9-isopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2639374.png)

![1-(3-fluorobenzyl)-6-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2639377.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylbenzamide](/img/structure/B2639378.png)
![N-(3-methylbutyl)-4-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2639380.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methoxyquinoline](/img/structure/B2639384.png)



